![molecular formula C21H15N3O4S B2790806 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 681161-98-8](/img/structure/B2790806.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a heterocyclic compound that contains a chromeno-thiazole ring system and a pyrrolidinone moiety. The unique chemical structure of this compound makes it a promising candidate for various scientific applications.
作用机制
The exact mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses. It has also been found to activate the Nrf2-ARE pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
The use of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide in lab experiments has several advantages. This compound has a well-defined chemical structure, which allows for easy synthesis and purification. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, the use of this compound in experiments may be limited by its solubility in aqueous solutions. It may also exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays.
未来方向
The potential applications of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide in scientific research are vast. Some possible future directions for research include:
1. Investigation of the mechanism of action of this compound in various cell types and tissues.
2. Development of novel derivatives of this compound with improved solubility and bioavailability.
3. Evaluation of the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
4. Examination of the pharmacokinetics and pharmacodynamics of this compound in animal models.
5. Exploration of the potential of this compound as a tool for studying various signaling pathways in cells.
Conclusion:
In conclusion, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a promising compound that has potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, and may be useful in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.
合成方法
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves the condensation of 2-aminothiophenol and 4-hydroxycoumarin in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 1,4-dioxo-2-butene in the presence of a base to obtain the final product. This method provides a high yield of the compound and has been optimized for large-scale production.
科学研究应用
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c25-17-9-10-18(26)24(17)13-7-5-12(6-8-13)20(27)23-21-22-19-14-3-1-2-4-15(14)28-11-16(19)29-21/h1-8H,9-11H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSLISSEKPDMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


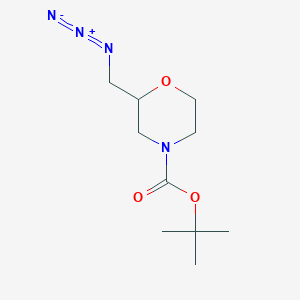
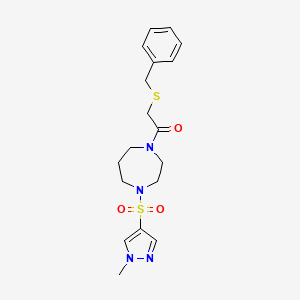
![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2790730.png)
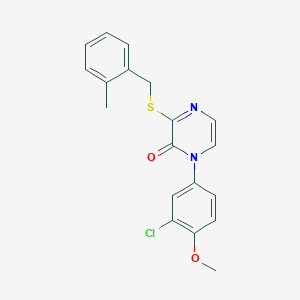
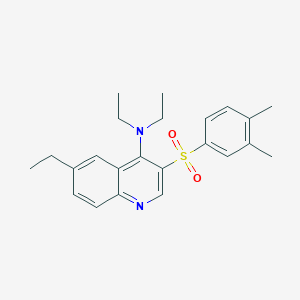
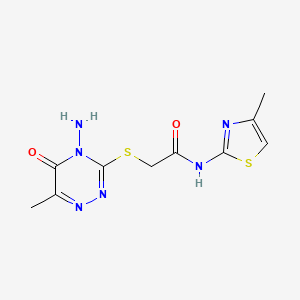

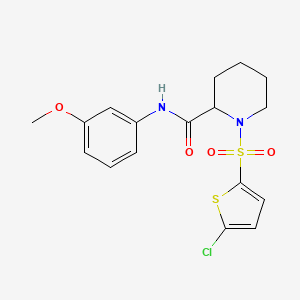

![3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2790743.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2790744.png)
![N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2790745.png)
![1-[4-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2790746.png)